3-Chloro-6-methoxypyrido[2,3-b]pyrazine
Overview
Description
3-Chloro-6-methoxypyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H6ClN3O. It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a chlorine atom at the 3rd position and a methoxy group at the 6th position of the pyrido[2,3-b]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxypyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with methoxy-substituted hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxypyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Amino or thiol-substituted pyrido[2,3-b]pyrazines.
Oxidation Products: N-oxides of pyrido[2,3-b]pyrazine.
Reduction Products: Dechlorinated pyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
3-Chloro-6-methoxypyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Materials Science: The compound is used in the development of fluorescent materials for optoelectronic applications.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a different ring system.
3-Chloro-6-methoxypyrido[3,2-b]pyrazine: A regioisomer with different substitution patterns.
3-Chloro-6-methoxypyrimidine: Another heterocyclic compound with similar functional groups but a different core structure.
Uniqueness
3-Chloro-6-methoxypyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-6-methoxypyrido[2,3-b]pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-3-2-5-8(12-7)11-6(9)4-10-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXOALSXTNDBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC(=CN=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264897 | |
Record name | Pyrido[2,3-b]pyrazine, 3-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416373-62-0 | |
Record name | Pyrido[2,3-b]pyrazine, 3-chloro-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416373-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-b]pyrazine, 3-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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